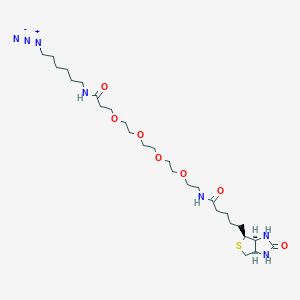

Biotin-PEG4-Amide-C6-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biotin-PEG4-Amide-C6-Azide is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . It is a click chemistry reagent, which means it can participate in reactions that are high yielding, wide in scope, and simple to perform .Molecular Structure Analysis

The molecular weight of this compound is 615.79 . Its formula is C27H49N7O7S . The SMILES representation is O=C(NCCOCCOCCOCCOCCC(NCCCCCCN=[N+]=[N-])=O)CCCC[C@@H]1SCC@N2)([H])NC2=O .Chemical Reactions Analysis

This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to light yellow color . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at -20°C, sealed, and away from moisture and light .Scientific Research Applications

Protein Modification

Biotin-PEG4-Amide-C6-Azide has been utilized in protein modification, particularly for C-terminus-directed modification of recombinant proteins through thioacid/azide amidation reactions. This method, which involves hydrothiolytic cleavage and chemoselective amidation, has been demonstrated for C-terminal PEGylation or biotinylation of proteins like ubiquitin, highlighting its utility in site-selective protein modification (Zhang et al., 2009).

Self-Assembly of Cell-Microparticle Hybrids

The compound has shown potential in the self-assembly of biological-cell–synthetic-microparticle hybrids using biotin–avidin interactions. This process involves surface functionalization of cells and microparticles with biotin, enabling the self-assembly of complex structures for various applications including tissue engineering and the development of intelligent biosynthetic devices (Krishnamachari et al., 2008).

Development of Nanoparticles

This compound is instrumental in the development of nanoparticles. It's been used in creating water-soluble, chemically functional nanoparticles, including Au metal and FePt magnetic nanoparticles. The versatility of the compound allows for attachment of primary-amine-containing molecules via amide bond formation at room temperature, enhancing the functionalization and potential applications of these nanoparticles (Latham & Williams, 2006).

Surface Engineering of Drug Carriers

The compound's functionalities have been explored in surface engineering of drug carriers, like polymeric micelles. It's been used in bioconjugation processes where azido-containing amphiphilic triblock copolymers were functionalized with biotin via in situ click chemistry. This process facilitates the formation of a functional interface between the hydrophilic shell and the hydrophobic core of the micelles, crucial for drug delivery applications (Wang et al., 2009).

Mechanism of Action

Target of Action

Biotin-PEG4-Amide-C6-Azide is a click chemistry reagent . It contains an Azide group that can react with molecules containing Alkyne groups . Therefore, the primary targets of this compound are molecules with Alkyne groups.

Mode of Action

This compound undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is part of the click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.

Pharmacokinetics

As a peg-based protac linker , it is expected to have good water solubility , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage . This linkage can be used for various purposes, such as protein labeling, antibody modification, and DNA synthesis .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . The compound should be stored at ≤-20°C and kept dry to maintain its stability and efficacy.

Future Directions

The use of Biotin-PEG4-Amide-C6-Azide in the synthesis of PROTACs represents a promising direction for the development of targeted therapy drugs . Its ability to participate in click chemistry reactions makes it a valuable tool for bio-orthogonal labeling of proteins, nucleic acids, glycans, and lipids .

properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDHUTMCBPLPBZ-FXSPECFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)

![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)

![7-(3-propan-2-yloxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2396197.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2396198.png)